molecular formula C17H20BrN3 B1527776 1-Benzyl-4-(5-bromo-4-methyl-2-pyridinyl)-piperazine CAS No. 1219967-39-1

1-Benzyl-4-(5-bromo-4-methyl-2-pyridinyl)-piperazine

Cat. No. B1527776
CAS RN: 1219967-39-1
M. Wt: 346.3 g/mol
InChI Key: HGMURYNQWQEWPR-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-bromo-4-methyl-2-pyridinyl)-piperazine, or BMPP, is an organic compound with a unique chemical structure. It is a piperazine derivative, containing an aromatic ring and a pyridine ring. BMPP has a wide range of applications in the fields of medicine, chemistry, and biology. It is used in the synthesis of pharmaceuticals, in the production of fluorescent probes, and as an inhibitor of enzymes. It has also been studied for its potential as an anti-cancer and anti-inflammatory agent.

Scientific Research Applications

Antibacterial and Antifungal Activities

Piperazine derivatives have demonstrated promising antibacterial and antifungal activities. For instance, novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, showed potent antibacterial efficacies and biofilm inhibition activities, surpassing the reference antibiotic Ciprofloxacin in some cases. These compounds also exhibited excellent inhibitory activities against MurB enzyme, indicating their potential as MRSA and VRE inhibitors (Mekky & Sanad, 2020). Another study highlighted the synthesis of novel 1,4-disubstituted piperazines and their evaluation as potent antibacterial agents, suggesting the versatile role of piperazine derivatives in combating resistant bacterial strains (Shroff et al., 2022).

Neuropharmacological Applications

Piperazine derivatives have been explored for their potential neuropharmacological applications, including as antipsychotics and antidepressants. A study on 7-[3-(1-piperidinyl)propoxy]chromenones suggested their potential as atypical antipsychotics, indicating a promising profile for reduced induction of extrapyramidal side effects (Bolós et al., 1996). Additionally, the design and synthesis of imidazoline derivatives, including piperazine derivatives, showed significant antidiabetic properties mediated by an increase in insulin secretion, underlining the therapeutic potential of these compounds in type II diabetes management (Le Bihan et al., 1999).

Anticonvulsant and Analgesic Effects

The anticonvulsant and analgesic effects of piperazine derivatives have also been documented. For example, the synthesis and evaluation of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(py-ridin-2-yl)ethoxy) acetates showed strong learning and memory facilitation in mice, suggesting their potential use in cognitive disorders (Li Ming-zhu, 2012).

Cancer Research

In cancer research, piperazine derivatives have been investigated for their role as tyrosine kinase inhibitors. Flumatinib, a novel antineoplastic tyrosine kinase inhibitor with a piperazine moiety, is under clinical trials for chronic myelogenous leukemia (CML), highlighting the relevance of piperazine derivatives in developing new cancer therapies (Gong et al., 2010).

properties

IUPAC Name

1-benzyl-4-(5-bromo-4-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3/c1-14-11-17(19-12-16(14)18)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMURYNQWQEWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(5-bromo-4-methyl-2-pyridinyl)-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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